

spectroscopic analysis of 3-Amino-5-phenylamino-1,2,4-thiadiazole

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Compound of Interest

Compound Name: 3-Amino-5-phenylamino-1,2,4-thiadiazole

Cat. No.: B1586310

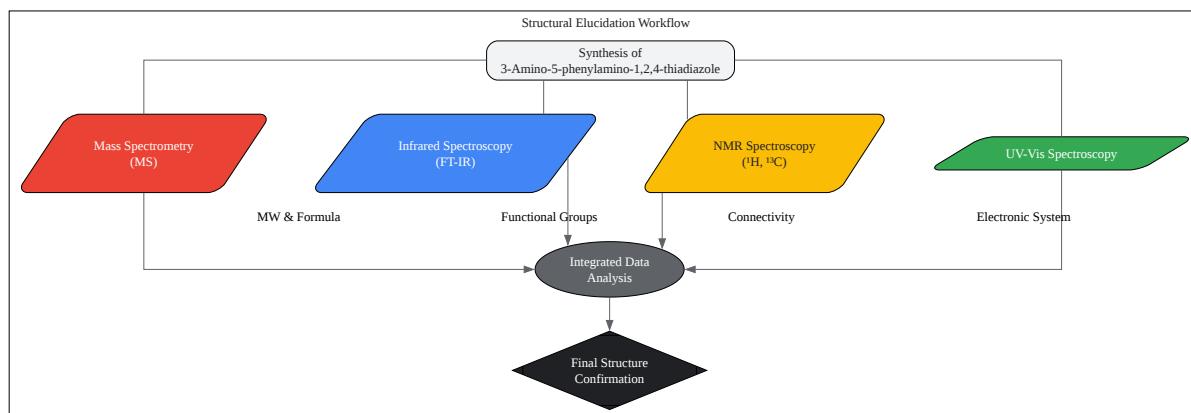
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An In-depth Technical Guide to the Spectroscopic Analysis of **3-Amino-5-phenylamino-1,2,4-thiadiazole**

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of **3-Amino-5-phenylamino-1,2,4-thiadiazole**. As a heterocyclic compound of significant interest in medicinal chemistry, understanding its precise molecular architecture is paramount for drug development and SAR (Structure-Activity Relationship) studies.[1] Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the application of key analytical methods.

Analytical Strategy: A Multi-faceted Approach

The unambiguous characterization of a novel or synthesized molecule like **3-Amino-5-phenylamino-1,2,4-thiadiazole** does not rely on a single technique. Instead, a synergistic workflow is employed where each analysis provides a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atomic framework.



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Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the foundational step, providing the molecular weight of the compound, which is critical for confirming its identity. High-resolution mass spectrometry (HRMS) further offers the exact mass, allowing for the determination of the molecular formula.

Expert Insight

We opt for Electrospray Ionization (ESI) as it is a soft ionization technique, minimizing fragmentation and ensuring a prominent molecular ion peak ($[M+H]^+$), which is crucial for unambiguous molecular weight determination.[\[4\]](#)

Experimental Protocol: ESI-MS

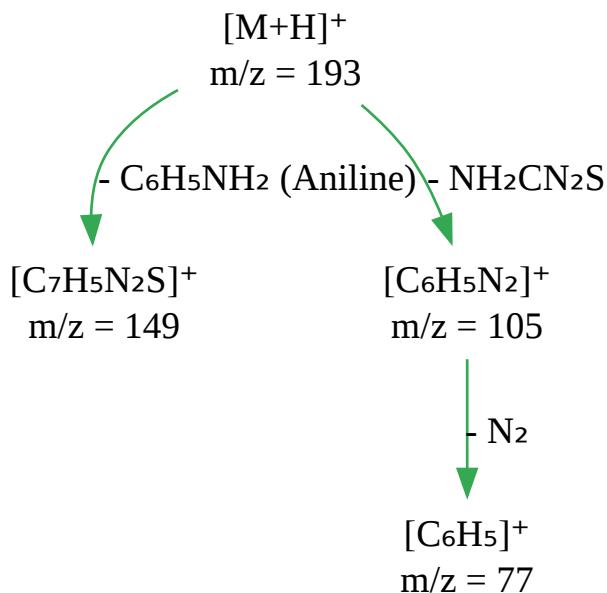
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Ionization Mode: Operate in positive ion mode to generate protonated molecules ($[M+H]^+$).
- Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation

The molecular formula for **3-Amino-5-phenylamino-1,2,4-thiadiazole** is $\text{C}_8\text{H}_8\text{N}_4\text{S}$. The expected monoisotopic mass and the corresponding protonated molecule are presented below.

Parameter	Value	Source
Molecular Formula	$\text{C}_8\text{H}_8\text{N}_4\text{S}$	-
Molecular Weight	192.24 g/mol	Calculated
Expected $[M+H]^+$	193.0542 m/z	Calculated
Observed $[M+H]^+$	193 m/z	[1]

The observation of a peak at m/z 193 confirms the molecular weight of the synthesized compound.[\[1\]](#) Further fragmentation in MS/MS experiments can reveal structural components.



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Caption: Plausible MS fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Expert Insight

The choice of the KBr pellet method is a standard for solid samples, providing high-quality spectra free from solvent interference. The key regions of interest are the N-H stretching region ($3100\text{-}3500\text{ cm}^{-1}$), the aromatic region, and the C=N/C-N stretching region ($1500\text{-}1650\text{ cm}^{-1}$), which are characteristic of the thiadiazole core and its substituents.^[5]

Experimental Protocol: KBr Pellet

- Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr powder.

- Grinding: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
- Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .

Data Interpretation

The FT-IR spectrum provides clear evidence for the key functional groups. The presence of both primary and secondary amine groups is a defining characteristic.

Wavenumber (cm^{-1})	Vibration Mode	Functional Group	Reference
~3417	N-H Stretch (asymmetric)	Primary Amine (-NH ₂)	[1]
~3317	N-H Stretch (symmetric)	Primary Amine (-NH ₂)	[1]
~3245	N-H Stretch	Secondary Amine (-NH-Ph)	[1]
~3050	C-H Stretch	Aromatic Ring	
~1635	C=N Stretch	Thiadiazole Ring	[1] [4]
~1558	N-H Bend	Amine Groups	[1]
~1500, 1450	C=C Stretch	Aromatic Ring	[6]
~750	C-S Stretch	Thiadiazole Ring	[1]

The distinct bands for N-H stretching confirm the presence of both the 3-amino and 5-phenylamino substituents. The C=N stretch is characteristic of the heterocyclic thiadiazole ring. [\[1\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and number of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Expert Insight

Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this compound. Its polarity effectively dissolves the sample, and its ability to form hydrogen bonds with the N-H protons slows their exchange rate, making them visible in the ^1H NMR spectrum as distinct, often broad, signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

^1H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
- Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation: The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons of the two amine groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
~9.60	s (broad)	1H	-NH-Ph (Secondary Amine)	[1]
~7.50	d	2H	Phenyl H (ortho)	[1]
~7.25	t	2H	Phenyl H (meta)	[1]
~6.90	t	1H	Phenyl H (para)	[1]
~6.55	s (broad)	2H	-NH ₂ (Primary Amine)	[1]

The broad singlets at ~9.60 and ~6.55 ppm are characteristic of exchangeable N-H protons.[1] The complex multiplet pattern between 6.90 and 7.50 ppm is the classic signature of a monosubstituted benzene ring.

¹³C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrumentation: Record on the same NMR spectrometer, switching to the ¹³C nucleus frequency.
- Acquisition: A proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum reveals the carbon framework of the molecule, including the two distinct carbons of the thiadiazole ring.

Chemical Shift (δ , ppm)	Assignment	Reference
~172.5	C5 (Thiadiazole ring, attached to -NHPH)	[1]
~165.0	C3 (Thiadiazole ring, attached to -NH ₂)	[1]
~142.0	Phenyl C (ipso, attached to -NH)	[1]
~129.0	Phenyl C (meta)	[1]
~121.0	Phenyl C (para)	[1]
~118.0	Phenyl C (ortho)	[1]

The downfield signals at ~172.5 and ~165.0 ppm are characteristic of the carbon atoms within the electron-deficient 1,2,4-thiadiazole ring.[1][7] The remaining four signals in the aromatic region correspond to the six carbons of the phenyl group, with ortho/meta carbons being equivalent due to free rotation.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10^{-5} M) in a UV-grade solvent like ethanol or methanol.
- Analysis: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum against a solvent blank, typically from 200 to 400 nm.

Data Interpretation

For 5-arylamino substituted thiatriazoles, a related class of compounds, characteristic absorption peaks are observed in the range of 230-300 nm.[8] Similar absorption

characteristics are expected for **3-Amino-5-phenylamino-1,2,4-thiadiazole** due to the conjugated system formed by the phenyl ring and the thiadiazole heterocycle.

Expected λ_{max} (nm)	Electronic Transition	Chromophore
~230-240	$\pi \rightarrow \pi$	Phenyl Ring
~260-300	$\pi \rightarrow \pi$	Phenyl-Thiadiazole Conjugated System

The high-energy absorption corresponds to the benzene ring, while the lower-energy absorption is characteristic of the extended π -system.

Conclusion

The collective application of mass spectrometry, FT-IR, ^1H NMR, ^{13}C NMR, and UV-Vis spectroscopy provides a complete and unambiguous structural characterization of **3-Amino-5-phenylamino-1,2,4-thiadiazole**. The data presented in this guide, synthesized from authoritative sources, confirms the molecular formula $\text{C}_8\text{H}_8\text{N}_4\text{S}$ and validates the connectivity of the phenylamino and amino substituents at the C5 and C3 positions of the 1,2,4-thiadiazole core, respectively. This robust analytical framework is essential for quality control in synthesis and provides the foundational data needed for further research and development in medicinal chemistry.

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